The synthesis of 3-(2,6-Dichlorophenyl)propanenitrile can be achieved through various methods. A common approach involves the reaction of 2,6-dichlorobenzyl chloride with cyanoacetic acid ethyl ester, followed by hydrolysis and decarboxylation. [] This method typically employs a strong base like sodium ethoxide and an appropriate solvent like ethanol.
3-(2,6-Dichlorophenyl)propanenitrile, like other nitriles, exhibits reactivity towards nucleophilic attack at the carbon atom of the nitrile group. This reactivity allows for the transformation of the nitrile group into various other functional groups, including carboxylic acids, amides, and amines. [] For instance, hydrolysis of 3-(2,6-Dichlorophenyl)propanenitrile in acidic or basic conditions yields 3-(2,6-Dichlorophenyl)propanoic acid.
FXR Agonists: Research has led to the discovery of potent FXR agonists like LY2562175, synthesized utilizing a piperidinylisoxazole system derived from 3-(2,6-Dichlorophenyl)propanenitrile. These agonists show promising results in preclinical studies for treating dyslipidemia, effectively lowering LDL and triglycerides while raising HDL levels. []
Fungicidal Agents: Studies have demonstrated that derivatives of 3-(2,6-Dichlorophenyl)propanenitrile, particularly those containing the isoxazoline moiety, exhibit promising fungicidal activity. Notably, 3-(2,6-dichlorophenyl)-5-(1-pyrrolidone)-2,3-isoxazoline displays significant efficacy against Rhizoctonia solani. []
Leukotriene B4 Receptor Antagonists: Extensive structure-activity studies have identified derivatives of 3-(2,6-Dichlorophenyl)propanenitrile, such as (E)-3-[6-[[(2,6-dichlorophenyl)-thio]methyl]-3-(2-phenylethoxy)-2-pyridinyl]-2-propenoic acid (3), as high-affinity leukotriene B4 (LTB4) receptor antagonists. These compounds demonstrate potent anti-inflammatory activity in preclinical models. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: